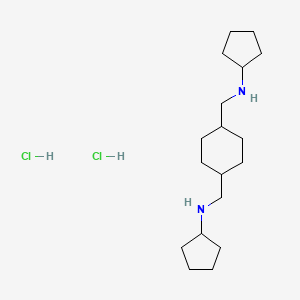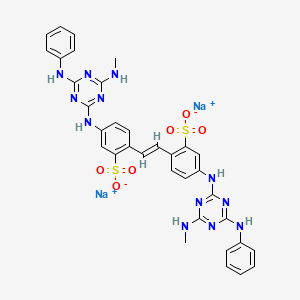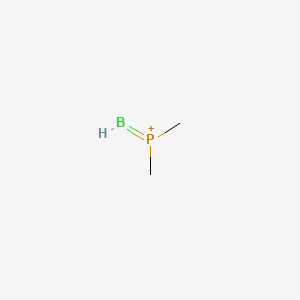
Boranylidene(dimethyl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boranylidene(dimethyl)phosphanium is a chemical compound with the molecular formula C₂H₇BP⁺. It is known for its unique structure, which includes a boron atom bonded to a phosphorus atom, with two methyl groups attached to the phosphorus.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Boranylidene(dimethyl)phosphanium can be synthesized through the reaction of dimethylchlorophosphine with a borane reagent. The reaction typically occurs under controlled conditions, often involving the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and products .
Analyse Chemischer Reaktionen
Types of Reactions: Boranylidene(dimethyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-phosphorus oxides.
Reduction: It can be reduced to form boron-phosphorus hydrides.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various boron-phosphorus compounds with different functional groups, which can be tailored for specific applications .
Wissenschaftliche Forschungsanwendungen
Boranylidene(dimethyl)phosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-phosphorus bonds.
Biology: The compound is explored for its potential use in biological systems, including as a probe for studying phosphorus metabolism.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of advanced materials, including catalysts and electronic components .
Wirkmechanismus
The mechanism by which boranylidene(dimethyl)phosphanium exerts its effects involves the interaction of the boron and phosphorus atoms with various molecular targets. The boron atom can form stable complexes with other molecules, while the phosphorus atom can participate in nucleophilic and electrophilic reactions. These interactions are crucial for the compound’s reactivity and its applications in different fields .
Vergleich Mit ähnlichen Verbindungen
Dimethylphosphineborane: Similar in structure but lacks the boranylidene group.
Dimethylchlorophosphine: A precursor in the synthesis of boranylidene(dimethyl)phosphanium.
Phosphonium-based Ionic Liquids: Share some chemical properties but differ in their ionic nature .
Uniqueness: this compound is unique due to its specific boron-phosphorus bonding, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical interactions .
Eigenschaften
CAS-Nummer |
4268-35-3 |
|---|---|
Molekularformel |
C2H7BP+ |
Molekulargewicht |
72.86 g/mol |
IUPAC-Name |
boranylidene(dimethyl)phosphanium |
InChI |
InChI=1S/C2H7BP/c1-4(2)3/h3H,1-2H3/q+1 |
InChI-Schlüssel |
ITXHDXMQHJBYOQ-UHFFFAOYSA-N |
Kanonische SMILES |
B=[P+](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





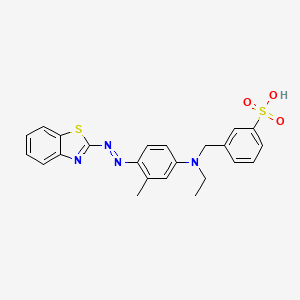
![3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13747432.png)
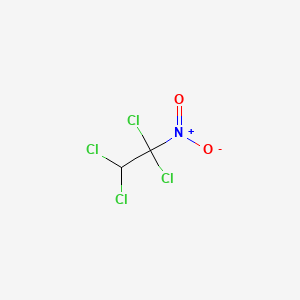
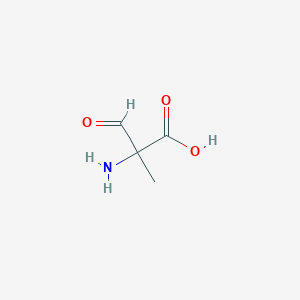
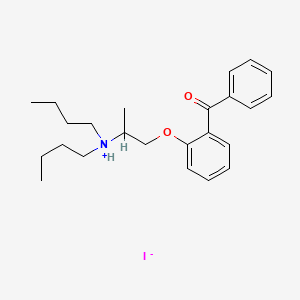
![Bis-[3-isopropyl-4-methoxyphenyl]iodonium](/img/structure/B13747473.png)
